N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide: is a heterocyclic compound that combines the structural features of thiazole and imidazopyridine. These types of compounds are often explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both thiazole and imidazopyridine rings in the structure suggests a high degree of chemical reactivity and potential for diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Construction of the Imidazopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Coupling of the Two Rings: The final step involves coupling the thiazole and imidazopyridine rings, often through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazopyridine ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides or sulfones when the thiazole ring is oxidized.
Reduction Products: Reduced imidazopyridine derivatives.
Substitution Products: Various substituted thiazole or imidazopyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that similar compounds exhibit antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of microbial growth or the induction of cancer cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral properties.
Imidazopyridine Derivatives: Compounds such as zolpidem and alpidem, which contain the imidazopyridine core, are used as sedatives and anxiolytics.
Uniqueness
N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide is unique due to the combination of the thiazole and imidazopyridine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, enhancing its potential for diverse biological activities and applications.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable subject for further study and development.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-4-11(18-15-8)14-12(17)9-2-3-16-7-13-6-10(16)5-9/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWLCDMHODFVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CN=CN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.